molecular formula C5H7N3O B1289655 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 886851-66-7

3-amino-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1289655
CAS No.: 886851-66-7
M. Wt: 125.13 g/mol
InChI Key: UGWUYEXHMDPAMR-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 886851-66-7) is a heterocyclic compound with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It features a pyrazole core substituted with an amino group at position 3, a methyl group at position 1, and a formyl (aldehyde) group at position 4 (Figure 1). This compound is commercially available with purities ≥95% and is stored under refrigeration to maintain stability .

The aldehyde group in this compound makes it a versatile intermediate for synthesizing Schiff bases, hydrazones, and other bioactive derivatives .

Properties

IUPAC Name

3-amino-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUYEXHMDPAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594689
Record name 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-66-7
Record name 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate reagents. For instance, the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ammonia or amines can yield the desired compound . Another method involves the use of hydrazine derivatives in the presence of aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, pH adjustment, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds

3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde serves as a precursor in the synthesis of various bioactive molecules. Its unique functional groups enable it to participate in diverse chemical reactions, leading to the formation of compounds with anti-inflammatory, analgesic, and antimicrobial properties. For instance, derivatives of this compound have shown promising results in inhibiting cyclooxygenase enzymes, which are critical in prostaglandin synthesis and inflammation pathways .

2. Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit antifungal activity against several phytopathogenic fungi. A study involving the synthesis of novel pyrazole derivatives highlighted their effectiveness compared to established fungicides like boscalid . The structure-activity relationship (SAR) analyses indicated that specific modifications to the pyrazole ring significantly enhanced antifungal potency.

Agrochemical Applications

1. Development of Fungicides

The compound's ability to act as a scaffold for developing new fungicides has been explored extensively. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested for their efficacy against various fungal strains. These studies revealed that specific substitutions on the pyrazole ring could lead to compounds with superior antifungal properties .

2. Herbicide Development

In addition to fungicides, research indicates potential applications in herbicide development. The structural versatility of this compound allows for modifications that could enhance herbicidal activity against a range of unwanted plant species.

Materials Science

1. Coordination Chemistry

The compound can act as a ligand in metal complex synthesis, which is crucial for developing new materials with tailored properties. Its ability to coordinate with various metal ions opens avenues for creating catalysts and materials for electronic applications .

2. Polymer Chemistry

In polymer science, this compound can be utilized to synthesize novel polymers with specific functionalities. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated anti-inflammatory effects through cyclooxygenase inhibition.
Agrochemicals Developed novel antifungal agents with higher efficacy than traditional fungicides.
Materials Science Explored coordination chemistry applications leading to new catalytic materials.

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of amino and aldehyde groups. These interactions can influence the biological activity of the compound and its derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating feature of 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde is the presence of both an amino (-NH₂) and aldehyde (-CHO) group on the pyrazole ring. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Biological Activities References
This compound C₅H₇N₃O -NH₂ (3), -CH₃ (1), -CHO (4) Amino, aldehyde Antimicrobial intermediate
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O -CH₃ (1), -CHO (4) Aldehyde Synthetic intermediate
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃ClN₂O₂ -Ph (1), -Cl-Ph-O (5), -CHO (4) Aldehyde, aryloxy Antimicrobial, anti-inflammatory
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₄N₂O₂ -Ph (1), -Ph-O (5), -CHO (4) Aldehyde, phenoxy Analgesic intermediate
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile C₅H₆N₄ -NH₂ (3), -CH₃ (1), -CN (4) Amino, nitrile Not reported

Key Observations :

  • Amino vs. Nitrile Groups: Replacing the aldehyde with a nitrile group (e.g., 3-amino-1-methyl-1H-pyrazole-4-carbonitrile) eliminates the aldehyde’s reactivity for condensation reactions, limiting its utility in synthesizing Schiff bases .
  • Aryl vs. Methyl Substituents : Compounds with aryl groups at position 1 (e.g., 1-phenyl derivatives) exhibit enhanced antimicrobial activity due to increased lipophilicity .
  • Phenoxy Substituents: Derivatives like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde show broader pharmacological profiles, including anti-inflammatory effects, attributed to electron-withdrawing chlorine atoms enhancing stability .
Physicochemical Properties
  • Solubility: The amino group in this compound enhances water solubility compared to non-polar analogs like 1-methyl-1H-pyrazole-4-carbaldehyde .
  • Stability : Aldehyde-containing pyrazoles are sensitive to oxidation, requiring storage at 2–8°C, whereas nitrile or aryl-substituted derivatives are more stable under ambient conditions .

Biological Activity

3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in various fields.

Chemical Structure and Properties

This compound possesses both amino and aldehyde functional groups, which facilitate its participation in various chemical reactions. Its molecular formula is C5H7N3O\text{C}_5\text{H}_7\text{N}_3\text{O} with a molecular weight of approximately 125.12 g/mol. The presence of these functional groups allows for diverse reactivity, making it a valuable intermediate in synthetic chemistry.

Target Interactions

Pyrazole derivatives, including this compound, have been shown to bind with high affinity to multiple biological receptors. This binding can lead to alterations in cellular signaling pathways, which may result in various therapeutic effects .

Biochemical Pathways

The compound is known to affect several biochemical pathways, including:

  • Inflammatory Pathways : It has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, suggesting its utility in treating infections.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 µM, indicating strong anti-inflammatory effects .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)COX Selectivity Index
This compoundTBDTBD
Standard Drug (Diclofenac)54.65N/A
Other Pyrazole Derivatives0.01 - 0.04High

Antimicrobial Activity

Research suggests that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced rat paw edema models. Some derivatives showed significant efficacy compared to standard treatments like indomethacin .
  • Safety Profile : Histopathological examinations indicated that certain pyrazole derivatives had minimal degenerative changes in vital organs, suggesting they could be safe alternatives for anti-inflammatory therapies .
  • Anticancer Potential : Other research has indicated that substituted pyrazoles can selectively inhibit the proliferation of cancer cells, highlighting their potential as anticancer agents .

Applications

The biological activities of this compound make it a candidate for various applications:

  • Pharmaceutical Development : Used as a precursor for designing new anti-inflammatory and antimicrobial drugs.
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity against pests.
  • Synthetic Chemistry : Serves as an intermediate in synthesizing more complex heterocyclic compounds .

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